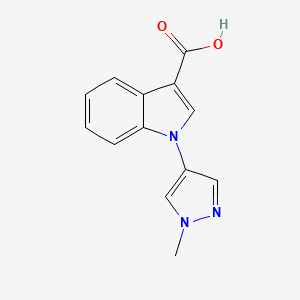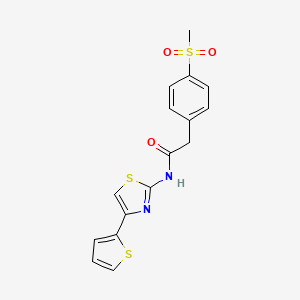
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-1H-pyrazol-4-yl” is a chemical compound that has been used in the synthesis of various other compounds . It’s a solid substance stored at room temperature .
Synthesis Analysis
One synthesis method involves a mixture of 5-chloro-2-fluoropyridine and (1-methyl-1H-pyrazol-4-yl)boronic acid, along with other reagents, stirred at 100°C .
Molecular Structure Analysis
The molecular formula of “1-Methyl-1H-pyrazol-4-yl” is C4H7BN2O2 . The InChI code is 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 .
Chemical Reactions Analysis
“1-Methyl-1H-pyrazol-4-yl” has been used as a reagent in Suzuki-Miyaura cross-coupling reactions and transesterification reactions .
Physical And Chemical Properties Analysis
The compound “1-Methyl-1H-pyrazol-4-yl” has a molecular weight of 125.92 . It’s a solid substance stored at room temperature .
Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.
Transesterification Reactions
It is also used in transesterification reactions . Transesterification is a process that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol.
Preparation of Aminothiazoles
The compound is used as a reagent for the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds with potential therapeutic applications, including as γ-secretase modulators .
Potential JAK2 Inhibitors
It is involved in the synthesis of potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 inhibitors are a type of medication that can slow the growth of certain cancers by interfering with the JAK2 enzyme.
TGF-β1 and Active A Signaling Inhibitors
The compound is used in the synthesis of pyridine derivatives as TGF-β1 and active A signaling inhibitors . These inhibitors can potentially be used in the treatment of various diseases, including cancer.
c-Met Kinase Inhibitors
It is used in the preparation of MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer . c-Met is a protein that in humans is encoded by the MET gene, and dysregulation has been linked to cancer development and metastasis.
Ruthenium-Catalyzed Asymmetric Hydrogenation
This compound is a useful reagent for Ruthenium-catalyzed asymmetric hydrogenation . This is a type of reaction that is used in the synthesis of complex organic molecules.
Preparation of Biologically Active Compounds
It is also used as a reagent for preparing various biologically active compounds , such as VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoflutathione reductase, CDC7, Acetyl-CoA carboxylase inhibitors .
Mécanisme D'action
While the specific mechanism of action for “1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid” is not available, related compounds have been used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, and potential JAK2 inhibitors for myeloproliferative disorders therapy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1-methylpyrazol-4-yl)indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-7-9(6-14-15)16-8-11(13(17)18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGUPZNRSIJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=C(C3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)
![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2392821.png)
![7-methyl-N-(3-(methylsulfonamido)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2392824.png)
![Methyl (E)-4-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2392825.png)

![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)
![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2392835.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2392836.png)

![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)